

# Application of C105SR in hypoxia/reoxygenation cell models.

Author: BenchChem Technical Support Team. Date: December 2025



# Application of C105SR in Hypoxia/Reoxygenation Cell Models

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hypoxia/reoxygenation (H/R) injury is a significant cause of cell death in various pathological conditions, including ischemia-reperfusion injury observed during surgical procedures like liver transplantation and in cardiovascular events. A key event in H/R-induced cell death is the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by cyclophilin D (CypD). C105SR is a novel, potent, and selective small-molecule inhibitor of CypD.[1][2][3][4] These application notes provide a comprehensive overview of the use of C105SR in in vitro H/R cell models, detailing its mechanism of action, experimental protocols, and protective effects.

### **Mechanism of Action**

**C105SR** exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cistrans isomerase (PPlase) activity of CypD.[1][2][3] Under conditions of cellular stress, such as those induced by H/R, CypD facilitates the opening of the mPTP. This leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately resulting in both necrotic and apoptotic cell



death.[1][5] **C105SR** binds to the catalytic site of CypD, preventing it from inducing the opening of the mPTP.[1] This inhibition preserves mitochondrial integrity and function, thereby protecting cells from H/R-induced death.[1][2][3]

## **Signaling Pathway**



Click to download full resolution via product page

Caption: **C105SR** inhibits CypD, preventing mPTP opening and subsequent cell death pathways.

## **Experimental Applications and Quantitative Data**

**C105SR** has been demonstrated to be highly effective in protecting cells from H/R-induced injury in various in vitro models. Its application shows significant improvements in cell viability and reductions in markers of cell death.

Table 1: Protective Effects of C105SR in a Hepatic H/R Model



| Parameter<br>Assessed                  | H/R<br>Conditions                                       | C105SR<br>Concentration | Observation                                   | Reference |
|----------------------------------------|---------------------------------------------------------|-------------------------|-----------------------------------------------|-----------|
| Cell Viability                         | 4h Hypoxia (1%<br>O2) / 2h<br>Reoxygenation<br>(21% O2) | 0.5 μΜ                  | ~75% increase in cell viability               | [1]       |
| LDH Release                            | 4h Hypoxia (1%<br>O2) / 2h<br>Reoxygenation<br>(21% O2) | 0.5 μΜ                  | ~75% inhibition<br>of LDH release             | [1]       |
| Apoptosis<br>(Caspase 3/7<br>Activity) | 4h Hypoxia (1%<br>O2) / 2h<br>Reoxygenation             | 1 μΜ                    | Significant reduction in caspase 3/7 activity | [1]       |
| mPTP Opening                           | 4h Hypoxia (1%<br>O2) / 1h<br>Reoxygenation<br>(21% O2) | 1 μΜ                    | Potent inhibition of mPTP opening             | [1]       |

## **Experimental Protocols**

Detailed methodologies for key experiments involving the application of **C105SR** in a hypoxia/reoxygenation cell model are provided below.

# Protocol 1: Induction of Hypoxia/Reoxygenation Injury in Cultured Hepatocytes

This protocol describes the establishment of an in vitro H/R model using cultured hepatocytes.





Click to download full resolution via product page

Caption: Experimental workflow for inducing hypoxia/reoxygenation injury in cell culture.

#### Materials:

- Hepatocytes (e.g., primary hepatocytes or cell lines like HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hypoxia chamber or incubator capable of regulating O2 levels
- Standard cell culture incubator (21% O2, 5% CO2)

#### Procedure:



- Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
- Cell Culture: Culture the cells for 24 hours in a standard incubator at 37°C, 5% CO2, and 21% O2 to allow for attachment.
- Induction of Hypoxia: Replace the culture medium with fresh, pre-warmed medium. Place the culture plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2, and 94% N2 at 37°C for 4 hours.
- Reoxygenation: After the hypoxic period, return the culture plates to a standard incubator with 21% O2 and 5% CO2 for 1 to 2 hours.

### Protocol 2: Treatment with C105SR

**C105SR** can be applied at different stages of the H/R model to simulate various therapeutic strategies.

#### Procedure:

- Pharmacological Preconditioning: Add **C105SR** (e.g., at 0.5 μM or 1 μM) to the cell culture medium before the hypoxia phase. The compound remains present throughout hypoxia and reoxygenation.
- Pharmacological Postconditioning: Add C105SR to the cell culture medium only during the reoxygenation phase.[1]
- Continuous Treatment: Add C105SR to the cell culture medium for the entire duration of both the hypoxia and reoxygenation periods.[1]

Note: **C105SR** is typically dissolved in DMSO. A vehicle control (DMSO alone) should be run in parallel at the same dilution.

## **Protocol 3: Assessment of Cell Viability and Cytotoxicity**

A. Cell Viability (e.g., using MTT or PrestoBlue™ assay):



- After the reoxygenation period, add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the normoxic control group.
- B. Cytotoxicity (Lactate Dehydrogenase LDH Release Assay):
- After reoxygenation, collect the cell culture supernatant.
- Perform the LDH assay on the supernatant according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength.
- Calculate LDH release as a percentage of the positive control (lysed cells).

## Protocol 4: Measurement of Apoptosis (Caspase 3/7 Activity)

- Following the H/R protocol, equilibrate the plate to room temperature.
- Add a luminogenic caspase 3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
- Mix gently and incubate at room temperature for the time specified by the manufacturer.
- Measure the luminescence using a plate reader.

## Protocol 5: Evaluation of mPTP Opening (Calcein-AM/CoCl2 Assay)

This assay relies on the principle that calcein, a fluorescent dye, is retained in cells with intact mitochondrial membranes. Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.





Click to download full resolution via product page

Caption: Logical diagram of the Calcein-AM/CoCl2 assay for mPTP opening.

#### Materials:

- Calcein-AM
- Cobalt Chloride (CoCl2)
- Propidium Iodide (PI) for simultaneous necrosis assessment
- Fluorescence microscope or plate reader

#### Procedure:

- Pre-treat cells with 1 μM Calcein-AM for 30 minutes.
- Add 1 mM CoCl2 for the last 10 minutes of the Calcein-AM incubation.
- Subject the cells to the H/R protocol (e.g., 4 hours of hypoxia followed by 1 hour of reoxygenation). C105SR (1 μM) and 3 μM PI are added for the entire duration of H/R.



 Measure the calcein fluorescence (Excitation/Emission ~495/515 nm) and PI fluorescence (Excitation/Emission ~535/617 nm). A decrease in calcein fluorescence indicates mPTP opening.

## Conclusion

**C105SR** is a valuable research tool for studying the mechanisms of hypoxia/reoxygenation injury and for the development of therapeutic strategies to prevent it. Its specific inhibition of CypD and subsequent prevention of mPTP opening make it a potent mitoprotective agent. The protocols outlined in these notes provide a framework for utilizing **C105SR** to investigate and mitigate H/R-induced cell death in vitro.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]
- To cite this document: BenchChem. [Application of C105SR in hypoxia/reoxygenation cell models.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#application-of-c105sr-in-hypoxia-reoxygenation-cell-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com